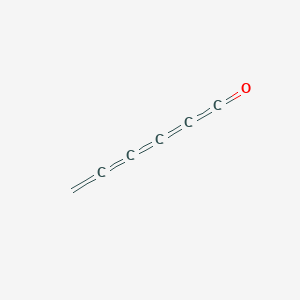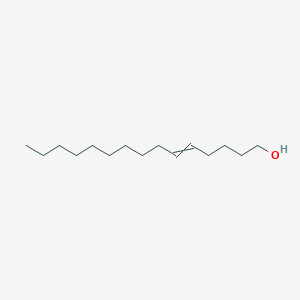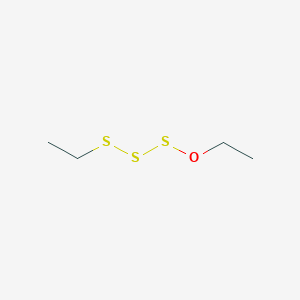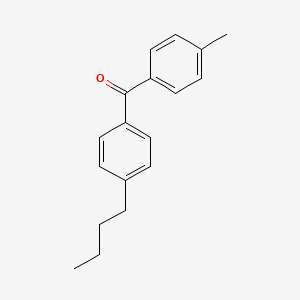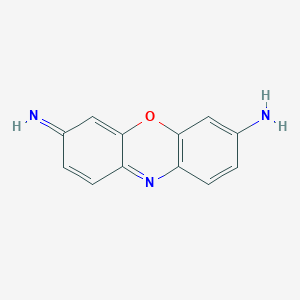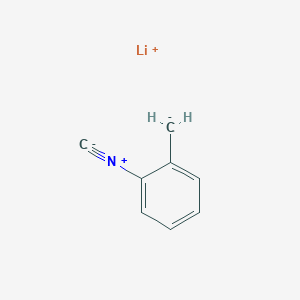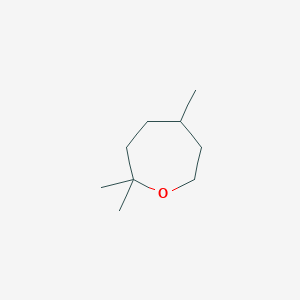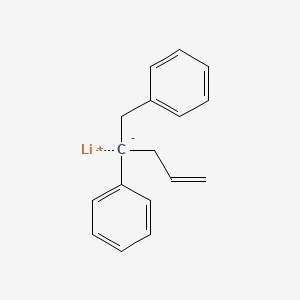
5,7-Dinitrosoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dinitrosoquinolin-8-ol is a chemical compound with the molecular formula C9H5N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of nitroso groups at the 5 and 7 positions and a hydroxyl group at the 8 position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitrosoquinolin-8-ol typically involves the nitration of quinolin-8-ol followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate quinolin-8-ol, producing 5,7-dinitroquinolin-8-ol. This intermediate is then reduced using hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dinitrosoquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitroso groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly at the nitroso and hydroxyl positions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of nitro groups to nitroso groups.
Sodium Borohydride (NaBH4): Used to produce reactive hydride σ-complexes.
Acetic Acid: Used in the protonation of σ-complexes.
Major Products Formed
5-Aminopyrido[2,3-d]pyridazin-8(7H)-one: Formed from the reaction with hydrazine hydrate.
5,7-Dinitro-5,6-dihydroquinolin-8-ol: Formed from the reaction with NaBH4 and acetic acid.
Wissenschaftliche Forschungsanwendungen
5,7-Dinitrosoquinolin-8-ol has several applications in scientific research:
Wirkmechanismus
The exact mechanism of action of 5,7-Dinitrosoquinolin-8-ol is not well understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Diiodoquinolin-8-ol: A derivative with iodine atoms at the 5 and 7 positions.
5,7-Dinitroquinolin-8-ol: A precursor in the synthesis of 5,7-Dinitrosoquinolin-8-ol.
5,7-Dibromoquinolin-8-ol: A derivative with bromine atoms at the 5 and 7 positions.
Uniqueness
This compound is unique due to the presence of nitroso groups, which impart distinct chemical reactivity compared to other quinoline derivatives. This makes it a valuable compound for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
64374-38-5 |
|---|---|
Molekularformel |
C9H5N3O3 |
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
5,7-dinitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H5N3O3/c13-9-7(12-15)4-6(11-14)5-2-1-3-10-8(5)9/h1-4,13H |
InChI-Schlüssel |
CWBQMQCJWMGDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2N=O)N=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


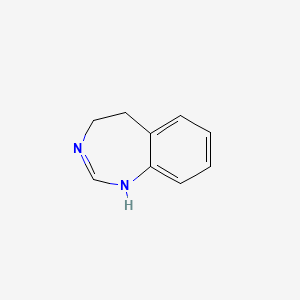
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
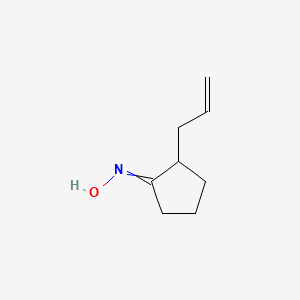
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
